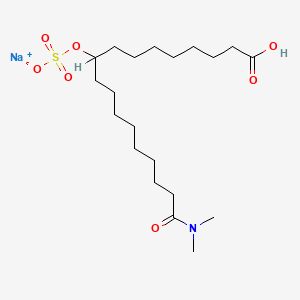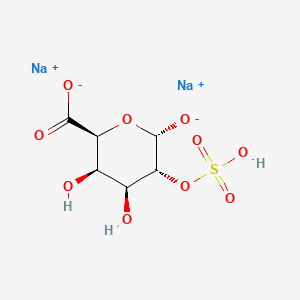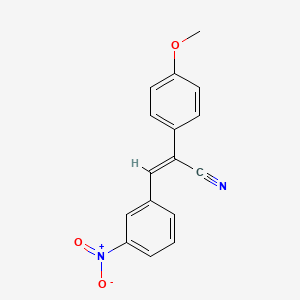
1H-Indole, 1-((2-aminophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-((2-aminophenyl)sulfonyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Méthodes De Préparation
The synthesis of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be achieved through several methods. One common synthetic route involves the iodophor-/H2O2-mediated sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase. This method is efficient, environmentally friendly, and suitable for a wide range of substrates . Another approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .
Analyse Des Réactions Chimiques
1H-Indole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like TBHP and oxone.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include molecular iodine, sodium sulfinate, and TMSOTf. Major products formed from these reactions include 2-sulfonylindoles and other substituted indole derivatives .
Applications De Recherche Scientifique
1H-Indole, 1-((2-aminophenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its bioactivity.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to biological targets, leading to various physiological effects. The compound’s bioactivity is attributed to its ability to undergo electrophilic substitution, which allows it to interact with multiple receptors and enzymes .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct properties.
Sulfonamide-based indole analogs: Known for their antimicrobial actions.
The uniqueness of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- lies in its enhanced bioactivity due to the presence of the sulfonyl group, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
173908-44-6 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2-indol-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H12N2O2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2 |
Clé InChI |
DCPWJRMUSRUXQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


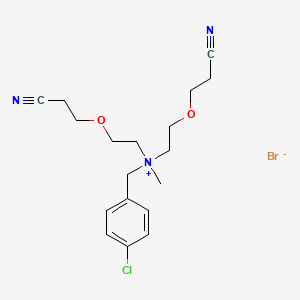
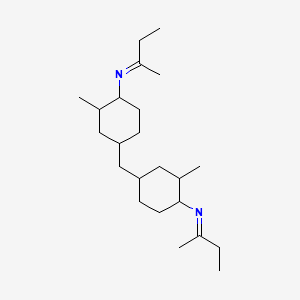
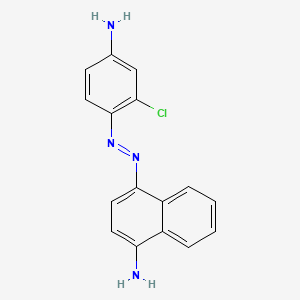

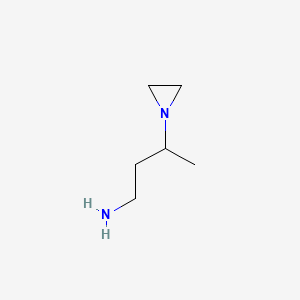
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

